Tyrosinase Inhibition: 6-Hydroxyindole (Indolin-6-OL Analog) vs. 5-Hydroxyindole Regioisomer
In a direct comparative study, the unsaturated analog 6-hydroxyindole (structurally related to Indolin-6-OL) demonstrated potent inhibition of human tyrosinase with an IC50 of 79 µM. In contrast, its regioisomer, 5-hydroxyindole, was a significantly weaker inhibitor, with an IC50 of 366 µM. This data clearly illustrates that the 6-hydroxy substitution pattern is far more favorable for this biological activity [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 6-Hydroxyindole IC50 = 79 µM |
| Comparator Or Baseline | 5-Hydroxyindole IC50 = 366 µM |
| Quantified Difference | 4.6-fold lower IC50 (higher potency) |
| Conditions | Human HMV-II melanoma tyrosinase, catecholase activity assay with L-DOPA substrate |
Why This Matters
This demonstrates that for applications targeting tyrosinase, Indolin-6-OL's core 6-hydroxy pharmacophore is not interchangeable with other regioisomers, directly impacting assay outcomes and medicinal chemistry design.
- [1] Yamazaki, Y.; et al. Inhibitory effect of hydroxyindoles and their analogues on human melanoma tyrosinase. Z. Naturforsch. C 2010, 65 (1-2), 49-54. View Source
